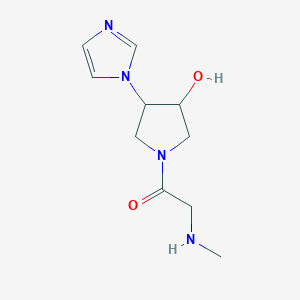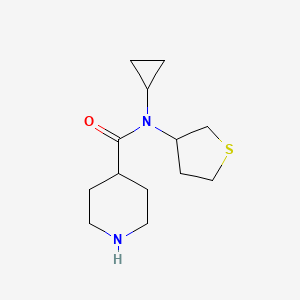![molecular formula C13H22ClN3O3 B1478083 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1803562-39-1](/img/structure/B1478083.png)
4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Descripción general
Descripción
“4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1803562-39-1 . Its molecular weight is 303.79 . The IUPAC name for this compound is 5-(4-methoxypiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N3O3.ClH/c1-17-13(4-6-14-7-5-13)12-15-11(16-19-12)10-2-8-18-9-3-10;/h10,14H,2-9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Drug Design and Development
Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for drug design . The oxadiazole and piperidine moieties present in this compound are known to contribute to biological activity, making it a potential candidate for the development of new therapeutic agents. Its structural complexity allows for interactions with various biological targets, which can be explored for treating diseases.
Organic Synthesis
In organic chemistry, the synthesis of piperidine derivatives, including those with oxadiazole groups, is of significant interest due to their pharmacological properties . This compound could serve as a key intermediate in the synthesis of more complex molecules or as a scaffold for developing new synthetic methodologies.
Analytical Chemistry
The unique structure of this compound, particularly the presence of the oxan-4-yl group, could make it a subject of interest in analytical chemistry for method development . It could be used as a standard or reagent in chromatographic techniques to identify or quantify similar structures in complex mixtures.
Biochemical Research
In biochemistry, the compound’s interaction with enzymes and receptors could be studied to understand its mechanism of action . This can provide insights into cellular processes and lead to the discovery of new biological pathways or targets for drug action.
Pharmacological Studies
The compound’s potential pharmacological applications could be vast, given the known activity of piperidine derivatives in more than twenty classes of pharmaceuticals . It could be investigated for its efficacy and safety in various disease models, contributing to the development of new medications.
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-methoxypiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.ClH/c1-17-13(4-6-14-7-5-13)12-15-11(16-19-12)10-2-8-18-9-3-10;/h10,14H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPSBHAFVDBRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)C3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1478004.png)



![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)
![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478016.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)

![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)